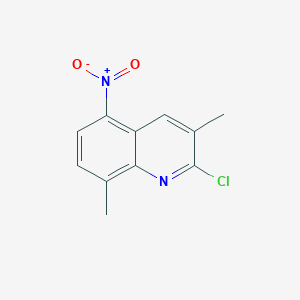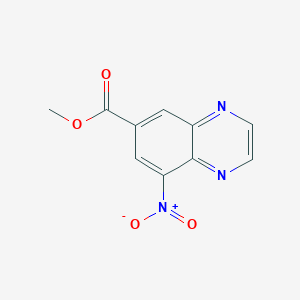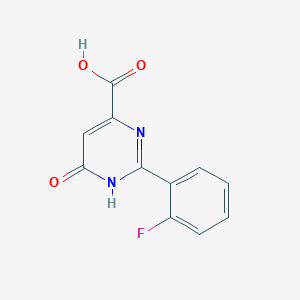
2-Chloro-3,8-dimethyl-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,8-dimethyl-5-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of chlorine, methyl, and nitro functional groups at specific positions on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-dimethyl-5-nitroquinoline typically involves the nitration of 2-chloro-3,8-dimethylquinoline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction mixture is typically quenched, neutralized, and subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 2-chloro-3,8-dimethyl-5-aminoquinoline.
Oxidation: Formation of carboxylic acid derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-3,8-dimethyl-5-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,8-dimethyl-5-nitroquinoline and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparación Con Compuestos Similares
2-Chloro-3,8-dimethyl-5-nitroquinoline can be compared with other quinoline derivatives such as:
2-Chloro-3,8-dimethylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-5-nitroquinoline: Lacks the methyl groups, which can influence its electronic properties and reactivity.
3,8-Dimethyl-5-nitroquinoline:
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
2-chloro-3,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3 |
Clave InChI |
AUDQMRJVTNZBCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
